Product packaging for CCT365623(Cat. No.:CAS No. 2126134-01-6)

CCT365623

Cat. No.: B606556
CAS No.: 2126134-01-6
M. Wt: 407.5 g/mol
InChI Key: ADIBEGOVRYXDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of CCT365623 in Advancing Biological Research Fields, Particularly Oncology

This compound has proven to be a pivotal compound in oncology research by targeting lysyl oxidase (LOX), an enzyme implicated in tumor progression and metastasis. nih.govicr.ac.uk High expression of LOX is associated with poor outcomes in a variety of cancers, including breast, colon, lung, prostate, and pancreatic cancer. nih.govicr.ac.uk The enzyme's primary function involves remodeling the tumor microenvironment by cross-linking components of the extracellular matrix (ECM) like collagen and elastin (B1584352). nih.govfrontiersin.org This action increases the stiffness of the ECM, which can promote tumor growth and the formation of pre-metastatic niches that facilitate the spread of cancer cells. nih.govfrontiersin.org

The development of this compound as a potent and selective LOX inhibitor has enabled researchers to dissect the molecular pathways driven by LOX activity. nih.govacs.org A major breakthrough was the discovery that LOX regulates the epidermal growth factor receptor (EGFR), a key driver of cancer cell growth. nih.govicr.ac.uk Research has shown that this compound can disrupt the retention of EGFR on the cell surface, thereby reducing EGFR signaling and impeding tumor progression. nih.govsmolecule.com This finding has opened up new avenues for therapeutic intervention, suggesting that targeting LOX with inhibitors like this compound could be a viable strategy for treating LOX-driven cancers. nih.govicr.ac.uk The ability of this compound to be administered orally and its efficacy in preclinical models have further underscored its potential as a developmental candidate for cancer therapy. acs.orgmedchemexpress.eu

Historical Context of this compound Discovery and Early Academic Investigations as a LOX Inhibitor

The journey to this compound began with the broader effort to develop small molecule inhibitors against the LOX family of enzymes, which had been identified as attractive therapeutic targets for invasive cancers. nih.gov For a long time, the primary tool for studying LOX function was β-aminopropionitrile (BAPN), a non-specific and irreversible inhibitor originally discovered in the 1950s. nih.govmdpi.com While instrumental in early studies, BAPN's lack of drug-like properties limited its clinical potential. nih.govnih.gov

The discovery of this compound was the result of a dedicated medicinal chemistry campaign. nih.gov This effort involved high-throughput screening to identify initial hit compounds, followed by systematic structure-activity relationship (SAR) studies to optimize their potency and selectivity. nih.govnih.gov These investigations led to the development of aminomethylenethiophene (AMT) based inhibitors, with this compound emerging as a lead compound. acs.orgmdpi.com Early academic investigations confirmed that this compound is a potent inhibitor of LOX, being approximately 16-fold more potent than BAPN. nih.gov It was demonstrated to inhibit purified LOX in vitro and also showed activity in living cells. nih.gov These initial studies were crucial in establishing this compound as a valuable research tool and a promising candidate for further development. nih.govacs.org

Overview of Dominant Research Paradigms and Experimental Systems Utilizing this compound

Research involving this compound has predominantly focused on its anti-cancer properties, employing a range of in vitro and in vivo experimental systems.

In Vitro Systems:

Cell-based Assays: Cancer cell lines, such as the human breast cancer cell line MDA-MB-231, have been extensively used to study the effects of this compound on cellular processes. nih.govmedchemexpress.eu These studies have been instrumental in demonstrating the inhibitor's ability to reduce EGFR phosphorylation, decrease AKT signaling, and suppress the expression of Matrilin-2 (MATN2), a protein involved in EGFR trapping. nih.govmedchemexpress.eu

3D Culture Systems: To better mimic the tumor microenvironment, researchers have utilized three-dimensional (3D) cell culture systems, such as Madin-Darby canine kidney (MDCK) cysts. nih.gov In these models, a biosensor was developed to measure LOX activity, confirming that this compound effectively inhibits LOX in a more physiologically relevant context. nih.gov

Biochemical Assays: Direct enzymatic assays using purified LOX have been fundamental in determining the inhibitory potency (IC50) of this compound and comparing it to other inhibitors like BAPN. nih.gov

In Vivo Systems:

Mouse Models of Cancer: A significant portion of the research validating the therapeutic potential of this compound has been conducted in mouse models. icr.ac.ukmedchemexpress.eu Notably, in a mouse model of spontaneous breast cancer that metastasizes to the lungs (MMTV-PyMT), oral administration of this compound was shown to significantly delay the growth of primary tumors and reduce the burden of lung metastasis. nih.govmdpi.com These studies provided critical evidence of the compound's in vivo efficacy and its ability to modulate the tumor microenvironment. nih.govicr.ac.uk

These experimental paradigms have been crucial in elucidating the mechanism of action of this compound and establishing its role as a potent anti-tumor agent in preclinical settings. nih.govmdpi.com

Research Findings Summary

FindingExperimental SystemKey OutcomeReference
LOX Inhibition Potency Biochemical AssayThis compound is ~16-fold more potent than BAPN in inhibiting purified LOX. nih.gov
Inhibition of Cellular LOX Activity 3D MDCK Cyst Culture with LOX BiosensorThis compound effectively inhibits LOX activity in living cells. nih.gov
Downregulation of EGFR Signaling MDA-MB-231 Breast Cancer CellsThis compound decreases EGFR surface retention and phosphorylation of EGFR and AKT. nih.govmedchemexpress.eu
Suppression of Tumor Growth MMTV-PyMT Mouse Model of Breast CancerOral administration of this compound significantly delayed primary tumor development. nih.govicr.ac.uk
Reduction of Metastasis MMTV-PyMT Mouse Model of Breast CancerThis compound suppressed the metastatic burden in the lungs. nih.govfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO4S3 B606556 CCT365623 CAS No. 2126134-01-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2126134-01-6

Molecular Formula

C18H17NO4S3

Molecular Weight

407.5 g/mol

IUPAC Name

[5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine

InChI

InChI=1S/C18H17NO4S3/c1-25(20,21)16-9-14(13-5-3-2-4-6-13)10-17(11-16)26(22,23)18-8-7-15(12-19)24-18/h2-11H,12,19H2,1H3

InChI Key

ADIBEGOVRYXDOX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)CN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CCT365623;  CCT-365623;  CCT 365623.

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Cct365623

Elucidation of Primary Molecular Targets of CCT365623

The primary molecular target of this compound has been identified as lysyl oxidase (LOX). medchemexpress.comtargetmol.comprobechem.commedkoo.comarctomsci.comglpbio.comcymitquimica.com Research indicates that this compound acts as a potent inhibitor of LOX. probechem.comarctomsci.comglpbio.comcymitquimica.comcancer-research-network.comcenmed.com

Methodologies for Target Identification (e.g., Biosensor Systems, Biochemical Assays)

Target identification for this compound has involved the use of biochemical assays and biosensor systems. Biochemical assays are commonly used to determine the inhibitory potency of a compound against a specific enzyme by measuring its effect on enzyme activity. This compound has been shown to inhibit LOX activity in biochemical assays, with an reported IC₅₀ value of 0.89 μM. medchemexpress.comtargetmol.comprobechem.comarctomsci.comglpbio.comcymitquimica.comcancer-research-network.comcenmed.com Biosensor systems provide a method to assess the interaction between a compound and its target in a more physiological context, often in live cells. This compound has been shown to inhibit LOX at approximately 5 μM in a biosensor system. medchemexpress.comtargetmol.comarctomsci.comcancer-research-network.comcenmed.com These methodologies collectively contribute to the identification and validation of LOX as a primary target of this compound.

Detailed Analysis of Lysyl Oxidase (LOX) and LOXL Family Inhibition by this compound

This compound functions as an inhibitor of the lysyl oxidase (LOX) family of enzymes. medchemexpress.comprobechem.commedkoo.comarctomsci.comcancer-research-network.commdpi.comacs.orgfrontiersin.orgicr.ac.uksmolecule.comgoogle.commdpi.comnih.govresearchgate.netmdpi.comresearchgate.net The LOX family consists of LOX and four LOX-like proteins (LOXL1-4), which are copper-dependent amine oxidases involved in the crosslinking of collagen and elastin (B1584352) in the extracellular matrix (ECM). mdpi.comgoogle.commdpi.comnih.govresearchgate.netnih.govwikipedia.org This crosslinking activity is crucial for maintaining the structural integrity and tensile strength of connective tissues. mdpi.comnih.govwikipedia.org

This compound has demonstrated potent inhibitory activity against LOX, with an IC₅₀ of 0.89 μM. medchemexpress.comtargetmol.comprobechem.comarctomsci.comglpbio.comcymitquimica.comcancer-research-network.comcenmed.com While its primary focus is on LOX, some research suggests it may also inhibit LOXL2, although with varying potency compared to LOX. mdpi.commdpi.com The inhibition of LOX by this compound involves disrupting its enzymatic activity, which in turn affects ECM remodeling. smolecule.comgoogle.com This disruption of ECM crosslinking is a key aspect of this compound's mechanism of action. smolecule.com

Assessment of this compound Selectivity Profile Against Related Amine Oxidases (e.g., MAO-A, MAO-B, Serum Diamine Oxidase)

Assessment of this compound's selectivity profile against related amine oxidases, such as Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and serum diamine oxidase, is important to understand its specificity for the LOX family. Studies have shown that this compound exhibits significant selectivity for LOX over MAO-A and MAO-B, with over 350-fold selectivity. probechem.com Furthermore, it demonstrates even greater selectivity over serum diamine oxidase, with over 1,000-fold selectivity for LOX. probechem.com This indicates that this compound is a relatively selective inhibitor of LOX compared to these other amine oxidases.

Here is a table summarizing the inhibitory potency and selectivity of this compound:

TargetIC₅₀ (μM)Selectivity vs. LOX
LOX0.89-
MAO-A>311.5>350-fold
MAO-B>311.5>350-fold
Serum Diamine Oxidase>890>1000-fold

Note: Selectivity values are approximate based on reported IC₅₀ values.

Downstream Signaling Pathway Perturbations Induced by this compound

Inhibition of LOX by this compound leads to significant perturbations in various intracellular signaling pathways, impacting cellular behavior. medchemexpress.comtargetmol.commedkoo.comglpbio.comcymitquimica.comcenmed.comfrontiersin.orgnih.govnih.gov

Impact of this compound on Key Intracellular Signaling Cascades (e.g., EGFR, AKT, TGFβ1/Smad, MAPK, PI3K/Akt/mTOR, FAK/Src)

This compound has been shown to impact several key intracellular signaling cascades. A notable effect is the suppression of EGFR (Epidermal Growth Factor Receptor) and AKT phosphorylation. medchemexpress.comtargetmol.comprobechem.comarctomsci.comglpbio.comcymitquimica.comcancer-research-network.comcenmed.com Specifically, this compound decreases the protein levels of phosphorylated EGFR (pY1068 EGFR) and phosphorylated AKT (pAKT). medchemexpress.comtargetmol.comarctomsci.comcenmed.com This suggests that this compound interferes with EGF-driven signaling through the EGFR-AKT axis. medchemexpress.comtargetmol.comarctomsci.comglpbio.comcymitquimica.comcancer-research-network.comcenmed.com

Furthermore, this compound influences the TGFβ1/Smad signaling pathway. It has been observed to activate TGFβ1 signaling and increase the protein levels of phosphorylated SMAD2 (pSMAD2). medchemexpress.comtargetmol.comarctomsci.comcenmed.com This is linked to this compound disrupting the multimerization of HTRA1, a secreted protease that suppresses TGFβ1 signaling. medchemexpress.comtargetmol.comprobechem.commedkoo.comarctomsci.comcancer-research-network.comcenmed.comnih.govnih.gov

While the direct impact on the entire MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Akt/mammalian target of rapamycin) pathways is not as extensively detailed in the provided information as EGFR and TGFβ1/Smad, the observed decrease in pAKT levels suggests an effect on the PI3K/Akt branch of this pathway. medchemexpress.comtargetmol.comarctomsci.comcenmed.com

The FAK/Src (Focal Adhesion Kinase/Src) pathway is also relevant in the context of LOX activity and ECM remodeling, as extracellular LOX can signal through integrin receptors to activate FAK/Src. mdpi.com While this compound's direct effect on FAK/Src is not explicitly stated in the provided results, its inhibition of LOX and disruption of ECM could indirectly influence this pathway.

Here is a summary of this compound's impact on key signaling proteins:

Signaling ProteinEffect of this compound (at 5 μM)
pY1068 EGFRDecreased protein levels
pAKTDecreased protein levels
pSMAD2Increased protein levels
Surface EGFRDecreased protein levels (concentration-dependent) medchemexpress.comtargetmol.comarctomsci.comcancer-research-network.comcenmed.com

Global Transcriptomic and Proteomic Alterations (e.g., MATN2, HTRA1) Mediated by this compound

This compound treatment leads to alterations in the expression levels of certain proteins, indicating effects at the transcriptomic or proteomic level. A notable alteration is the suppression of Matrilin-2 (MATN2) expression. medchemexpress.comtargetmol.commedkoo.comarctomsci.comcancer-research-network.comcenmed.comnih.gov MATN2 is a protein containing EGF-like domains that can trap EGFR at the cell surface, thereby promoting its activation. medkoo.comnih.gov By suppressing MATN2 expression, this compound contributes to reduced EGFR surface retention and signaling. medchemexpress.comtargetmol.commedkoo.comarctomsci.comcancer-research-network.comcenmed.comnih.gov Studies have shown that this compound decreases MATN2 protein levels in cells and in tumors. medchemexpress.comtargetmol.comarctomsci.comcenmed.comnih.gov

This compound also affects HTRA1 (High Temperature Requirement A1), a secreted serine protease. This compound disrupts HTRA1 multimerization. medchemexpress.comtargetmol.comprobechem.commedkoo.comarctomsci.comcancer-research-network.comcenmed.comnih.govnih.gov This disruption is linked to the activation of TGFβ1 signaling and the subsequent suppression of MATN2 expression. medchemexpress.comtargetmol.commedkoo.comarctomsci.comcenmed.comnih.gov

While comprehensive global transcriptomic and proteomic analyses are not fully detailed in the provided information, the observed changes in MATN2 and HTRA1 highlight key protein alterations mediated by this compound's mechanism of action, particularly in the context of the LOX-TGFβ1-HTRA1-MATN2-EGFR axis. medkoo.comnih.govnih.gov

Here is a table of protein alterations mediated by this compound:

ProteinEffect of this compound
MATN2Decreased expression/protein levels medchemexpress.comtargetmol.commedkoo.comarctomsci.comcancer-research-network.comcenmed.comnih.gov
HTRA1Disrupted multimerization medchemexpress.comtargetmol.comprobechem.commedkoo.comarctomsci.comcancer-research-network.comcenmed.comnih.govnih.gov

Influence of this compound on Extracellular Matrix (ECM) Remodeling and Stiffness (e.g., Collagen and Elastin Cross-linking)

The lysyl oxidase family of enzymes, including LOX and LOXL1-4, plays a critical role in the formation of stable covalent cross-links in collagen and elastin, which are essential for maintaining the tensile strength and elasticity of connective tissues. cancertools.orgximbio.comgoogle.commatrixandmetastasis.comnih.gov This enzymatic activity involves the oxidative deamination of lysine (B10760008) and hydroxylysine residues, generating reactive aldehydes that spontaneously condense to form inter- and intra-chain cross-links. ximbio.comgoogle.commatrixandmetastasis.com

In the context of tumor progression, increased activity of LOX family members contributes to excessive ECM deposition and cross-linking, leading to increased tissue stiffness. google.commatrixandmetastasis.comnih.govresearchgate.netmdpi.com This altered mechanical microenvironment is known to promote various aspects of tumor biology, including proliferation, invasion, and metastasis. google.commatrixandmetastasis.comnih.govresearchgate.netmdpi.com

This compound, as a LOX inhibitor, interferes with this cross-linking process. smolecule.comresearchgate.net Studies have shown that this compound can disrupt the normal cross-linking of collagen and elastin, thereby affecting the dynamics of the tumor microenvironment. smolecule.com This disruption in ECM remodeling, particularly the reduction in collagen cross-linking, can lead to decreased tissue stiffness. researchgate.netnih.gov Targeting matrix stiffness by inhibiting LOX activity with compounds like this compound is being explored as a potential strategy to impede tumor progression and improve the efficacy of other therapies. researchgate.netnih.gov

This compound-Induced Cellular Phenotypes and Biological Responses

The inhibitory effect of this compound on LOX activity translates into several significant cellular phenotypes and biological responses, particularly relevant in the context of cancer. These effects extend beyond direct ECM modification to influence intracellular signaling pathways and cellular behaviors critical for tumor development and dissemination.

Modulation of Cell Proliferation and Cell Cycle Progression by this compound

This compound has been shown to influence cell proliferation. In mouse models of spontaneous breast cancer, this compound treatment significantly delays the development of primary tumors. medchemexpress.comresearchgate.netnih.govtargetmol.comicr.ac.ukcenmed.commedchemexpress.comfrontiersin.orgprobechem.com This observed delay in tumor development suggests an inhibitory effect on the proliferation of tumor cells.

Beyond its role in ECM remodeling, LOX has been implicated in regulating intracellular signaling pathways that can affect cell growth. Research indicates that LOX can regulate the epidermal growth factor receptor (EGFR) to drive tumor progression. nih.govicr.ac.uk this compound has been shown to disrupt EGFR cell surface retention and delay the growth of primary and metastatic tumor cells. medchemexpress.comtargetmol.comcenmed.commedchemexpress.com In MDA-MB-231 cells, this compound concentration-dependently decreases the protein levels of surface EGFR and also decreases the levels of phosphorylated EGFR (pY1068 EGFR) and phosphorylated AKT (pAKT), which are downstream effectors in proliferative signaling pathways driven by EGF. medchemexpress.comtargetmol.comcenmed.commedchemexpress.com This suggests that this compound can modulate cell proliferation by interfering with EGFR signaling.

Induction and Regulation of Programmed Cell Death Pathways (e.g., Apoptosis) by this compound

While the primary focus of research on this compound has been its impact on ECM remodeling and metastasis, some studies on LOX family members suggest potential links to programmed cell death, such as apoptosis. For instance, knockdown of LOXL2 has been shown to promote apoptosis in hepatocellular carcinoma cells. mdpi.com Given that this compound can inhibit LOX and, in some cases, LOXL2, it is plausible that it could indirectly influence apoptotic pathways by inhibiting these enzymes. However, direct evidence specifically detailing the induction or regulation of programmed cell death pathways by this compound itself is less extensively documented in the provided search results compared to its effects on proliferation, migration, and the ECM.

Effects on Cellular Migration, Invasion, and Metastasis (e.g., Reduced Lung Metastatic Burden)

A significant body of evidence highlights the inhibitory effects of this compound on cellular migration, invasion, and metastasis. LOX family members, particularly LOX and LOXL2, play critical roles in the metastatic spread of cancer cells. ximbio.comgoogle.com They contribute to this process by remodeling the ECM, creating a favorable environment for cell movement, and influencing signaling pathways involved in migration and invasion. ximbio.comgoogle.comresearchgate.netnih.gov

This compound has been shown to significantly inhibit the growth and metastasis of LOX-dependent mammary tumors in mouse models. google.commdpi.com Specifically, it has been demonstrated to suppress metastatic lung burden in these animal models. medchemexpress.comresearchgate.netnih.govtargetmol.comicr.ac.ukcenmed.commedchemexpress.comfrontiersin.org This reduction in metastasis is a key finding in studies investigating the therapeutic potential of this compound.

The mechanism by which this compound reduces migration and metastasis is linked to its inhibition of LOX and its downstream effects. By disrupting ECM cross-linking, this compound can alter the physical properties of the tumor microenvironment, making it less conducive to cell migration and invasion. smolecule.comresearchgate.netresearchgate.netnih.gov Furthermore, this compound's impact on EGFR signaling may also contribute to reduced migration and invasion, as EGFR activation is known to promote these processes in many cancers. nih.govnih.govicr.ac.uk

Studies have shown that this compound can reduce the protein levels of Matrilin-2 (MATN2), a protein containing an EGF-like domain that can trap EGFR at the cell surface and facilitate its activation. medchemexpress.comnih.govtargetmol.comcenmed.commedchemexpress.com By suppressing MATN2 expression and disrupting EGFR surface retention, this compound can attenuate EGF-driven signaling that promotes migration and invasion. medchemexpress.comnih.govtargetmol.comcenmed.commedchemexpress.com

Impact of this compound on Epithelial-Mesenchymal Transition (EMT) Processes

Epithelial-Mesenchymal Transition (EMT) is a crucial process in cancer progression, enabling epithelial cells to acquire mesenchymal characteristics, which enhances their migratory and invasive capabilities. mdpi.commdpi.com ECM remodeling proteins, including LOX family members, are known to play significant roles in regulating EMT. mdpi.commdpi.comnih.gov Increased ECM remodeling and stiffness, often driven by LOX-mediated cross-linking, can promote EMT. researchgate.netnih.gov

Preclinical Biological Efficacy and Pharmacodynamic Studies of Cct365623 in Experimental Models

In Vitro Efficacy Assessment of CCT365623

The in vitro efficacy of this compound has been evaluated in two-dimensional (2D) cell culture systems, notably using the human breast cancer cell line MDA-MB-231. Studies have shown that this compound exerts significant biological effects by targeting pathways associated with tumor progression.

Research indicates that this compound treatment leads to a concentration-dependent decrease in the protein levels of surface Epidermal Growth Factor Receptor (EGFR) in MDA-MB-231 cells. medchemexpress.com At a concentration of 5 μM, this compound was observed to diminish the protein levels of phosphorylated EGFR (pY1068), phosphorylated AKT (pAKT), and Matricellular Protein 2 (MATN2). medchemexpress.com Concurrently, an increase in the protein levels of phosphorylated SMAD2 (pSMAD2) was noted, indicating a modulation of multiple signaling cascades involved in cell growth and differentiation. medchemexpress.com The primary mechanism of action is the inhibition of Lysyl Oxidase (LOX), a protein that plays a crucial role in driving the growth and spread of breast cancer cells. icr.ac.uk LOX has been found to help cancer cells retain growth receptors, like EGFR, on their surface, thereby promoting more rapid growth. icr.ac.uk

Table 1: In Vitro Effects of this compound on MDA-MB-231 Cells
ParameterObservationConcentrationReference
Surface EGFR Protein LevelsDecreased0-40 μM medchemexpress.com
pY1068 EGFR Protein LevelsDecreased5 μM medchemexpress.com
pAKT Protein LevelsDecreased5 μM medchemexpress.com
MATN2 Protein LevelsDecreased5 μM medchemexpress.com
pSMAD2 Protein LevelsIncreased5 μM medchemexpress.com

This compound has been identified as a potent, orally active inhibitor of Lysyl Oxidase (LOX). medchemexpress.com The half-maximal inhibitory concentration (IC50) of this compound against LOX has been determined to be 0.89 μM. medchemexpress.com In cellular biosensor systems, the compound demonstrates inhibition of LOX at a concentration of approximately 5 μM. medchemexpress.com The dose-response relationship has been further characterized in cellular assays with MDA-MB-231 cells, where treatment with this compound over a concentration range of 0-40 μM resulted in a concentration-dependent reduction in surface EGFR protein levels. medchemexpress.com

Table 2: IC50 Values for this compound
TargetIC50 ValueAssay SystemReference
Lysyl Oxidase (LOX)0.89 μMBiochemical Assay medchemexpress.com
Lysyl Oxidase (LOX)~5 μMCellular Biosensor System medchemexpress.com

In Vivo Efficacy Assessment of this compound in Animal Models

The in vivo efficacy of this compound has been demonstrated in mouse models that spontaneously develop breast cancer which subsequently metastasizes to the lungs. medchemexpress.comicr.ac.uk In these preclinical models, administration of this compound resulted in a significant delay in the development of primary tumors. medchemexpress.com

Furthermore, the compound effectively suppressed the metastatic burden in the lungs. medchemexpress.com Research teams that developed this compound showed that the drug slowed tumor growth and reduced the spread of cancer in these spontaneous models. icr.ac.uk This work built on foundational findings where the genetic removal of the LOX gene in cancer cells of these mice led to a reduction in both tumor volume and the size and number of metastases. icr.ac.uk

Table 3: In Vivo Efficacy of this compound in Spontaneous Breast Cancer Mouse Models
ModelPrimary OutcomeReference
Spontaneous breast cancer model with lung metastasisSignificantly delayed primary tumor development medchemexpress.com
Spontaneous breast cancer model with lung metastasisSuppressed metastatic lung burden medchemexpress.com
Spontaneous breast cancer model with lung metastasisSlowed overall tumor growth icr.ac.uk
Spontaneous breast cancer model with lung metastasisReduced cancer spread (metastasis) icr.ac.uk

Based on the retrieved scientific literature, the preclinical evaluation of this compound has primarily been conducted in spontaneous mouse models of breast cancer. medchemexpress.comicr.ac.uk There is currently no available information from the searched results regarding the efficacy assessment of this compound in either xenograft or patient-derived xenograft (PDX) models.

Pharmacodynamic studies in preclinical in vivo systems have identified key biomarker responses to this compound treatment. In the spontaneous breast cancer mouse model, administration of the compound led to a significant reduction in MATN2 protein levels within both the primary tumors and the metastatic lung tumors. medchemexpress.com

This reduction in MATN2 was directly associated with a notable loss of EGFR from the plasma membranes of the cancer cells in both primary and metastatic sites. medchemexpress.com This finding aligns with the proposed mechanism of action, where this compound, by inhibiting LOX, disrupts EGFR cell surface retention, thereby impeding the growth of both primary and metastatic tumor cells. medchemexpress.comicr.ac.uk

Mechanisms of Biological Resistance to Cct365623

Acquired Resistance Mechanisms to CCT365623

Acquired resistance to therapies can develop through various adaptations within cancer cells and their surrounding microenvironment. While direct mechanisms of acquired resistance specifically to this compound are not extensively detailed in the provided information, insights can be drawn from how LOX inhibition impacts general resistance mechanisms. LOX-mediated processes contribute to chemoresistance, and inhibiting these processes with agents like this compound can re-sensitize tumors to chemotherapy. wikidata.orgguidetopharmacology.org This suggests that mechanisms involving LOX upregulation or downstream pathway activation could potentially contribute to reduced sensitivity or acquired resistance to LOX inhibitors.

Lysyl oxidase activity has been linked to the activation of pro-survival signaling pathways, such as the FAK/Src pathway. wikidata.orgguidetopharmacology.orgfishersci.finih.govnih.govciteab.comguidetopharmacology.org Upregulation of LOX expression can lead to the activation of downstream FAK/Src signaling, which inhibits drug-induced apoptosis and contributes to drug resistance in certain cancers, including triple-negative breast cancer (TNBC). wikidata.orgfishersci.fi Extracellular LOX can transduce signals to downstream FAK/Src through integrin receptors on the cell membrane. fishersci.fi In osteosarcoma, higher LOX expression has been shown to activate the FAK pathway, leading to increased pulmonary metastases. researchgate.net While these findings primarily describe FAK/Src activation as a mechanism of resistance to other therapies mediated by LOX, which LOX inhibition aims to counteract, it is plausible that compensatory activation of FAK/Src or other pro-survival pathways through LOX-independent mechanisms could potentially contribute to acquired resistance or limit the efficacy of this compound.

The tumor microenvironment, particularly the extracellular matrix (ECM), plays a significant role in drug resistance. LOX family members are critical for maintaining ECM stability by catalyzing the cross-linking of collagens and elastin (B1584352). researchgate.netciteab.comciteab.com Overexpression of the LOX family can promote excessive collagen crosslinking and increase ECM stiffness, which can act as a mechanical barrier preventing drug transport into tumor cells. wikidata.orgguidetopharmacology.orgfishersci.finih.govguidetopharmacology.orgciteab.com Hypoxia, a common feature of the tumor microenvironment, can induce HIF-1α, which in turn increases the transcription of LOX. wikidata.orgfishersci.figuidetopharmacology.org This hypoxia-induced LOX contributes to the formation of a dense ECM, reducing drug penetration and leading to chemoresistance. wikidata.orgguidetopharmacology.orgguidetopharmacology.org Inhibiting LOX reduces collagen cross-linking and fibronectin assembly, which can increase drug penetration and re-sensitize tumors to chemotherapy. wikidata.orgguidetopharmacology.org Alterations in ECM composition and stiffness, potentially driven by factors other than LOX or through compensatory mechanisms that maintain ECM integrity despite LOX inhibition, could theoretically contribute to reduced effectiveness or acquired resistance to this compound by continuing to impede drug access or influencing cellular signaling.

Intrinsic Resistance to this compound

Intrinsic resistance refers to the inherent lack of sensitivity of certain cancer cells or tumor types to a particular treatment before exposure. While this compound has demonstrated efficacy in preclinical models, particularly in inhibiting LOX-dependent tumor progression and metastasis nih.govresearchgate.netciteab.comwikipedia.orgfishersci.nofishersci.cawikipedia.org, specific mechanisms conferring intrinsic resistance to CCT3656623 itself are not explicitly detailed in the provided search results. The selective efficacy of this compound cenmed.comfishersci.ca implies that some biological contexts may be less responsive. Variations in the baseline expression levels or activity of LOX and other LOX family members across different cancer types or within heterogeneous tumor cell populations could contribute to differential initial sensitivity to LOX inhibition. guidetopharmacology.orgfishersci.ficiteab.comciteab.com However, the precise molecular mechanisms of intrinsic resistance to this compound were not identified in the analyzed snippets.

Compound Information

Compound NamePubChem CID
This compound139266765
Lysyl Oxidase (LOX)4017
LOX-like 1 (LOXL1)4016
LOX-like 2 (LOXL2)4018
LOX-like 3 (LOXL3)84696
LOX-like 4 (LOXL4)116441
β-Aminopropionitrile (BAPN)1647
EGFR6440505
FAK3085
Src5975
Matrilin-2 (MATN2)11324
TGFβ156842206
HTRA15780448
ITGA53643
FN110399
HIF-1α30850
Doxorubicin (B1662922)31703, 443939
Cisplatin5702198, 5460033, 441203, 11493598
Paclitaxel36314, 133640187
Simtuzumab53294013
PAT-1251122536283, 132253084

Table 1: this compound In Vitro Activity

TargetIC₅₀ (µM)SelectivityReference
LOX0.89- fishersci.cawikipedia.orgprobechem.com
MAO-A>350-fold selective over LOX>350-fold fishersci.caprobechem.com
MAO-B>350-fold selective over LOX>350-fold fishersci.caprobechem.com
Serum Diamine Oxidase>1000-fold selective over LOX>1000-fold fishersci.caprobechem.com

Cct365623 in Rational Combination Therapeutic Strategies

Theoretical and Experimental Rationale for Combination Approaches Involving CCT365623

The rationale for combining this compound with other therapeutic modalities stems largely from its mechanism of action as a LOX inhibitor and the multifaceted roles of LOX in the tumor microenvironment (TME). LOX-mediated ECM remodeling contributes to increased tissue stiffness, which can act as a physical barrier impeding the infiltration of immune cells and the delivery of therapeutic agents, including chemotherapy researchgate.netfrontiersin.orgresearchgate.net. By inhibiting LOX, this compound can potentially remodel the ECM, reduce tumor stiffness, and thereby enhance the penetration and efficacy of co-administered drugs mdpi.com.

Furthermore, LOX activity has been linked to signaling pathways that promote tumor cell survival, proliferation, and epithelial-mesenchymal transition (EMT), a process associated with increased invasiveness and metastasis nih.govmdpi.com. This compound has been shown to disrupt EGFR cell surface retention and suppress EGFR and AKT phosphorylation driven by EGF, indicating an impact on key signaling cascades involved in tumor progression nih.govmedchemexpress.comcenmed.com. LOX also regulates MATN2 expression through HTRA1 and TGFβ1 signaling, and this compound has been shown to decrease MATN2 protein levels nih.govmedchemexpress.comcenmed.com. These findings suggest that combining this compound with agents targeting these pathways could offer synergistic benefits by simultaneously addressing multiple mechanisms of tumor growth and resistance.

Experimental evidence supports the theoretical basis for combination approaches. Preclinical studies have demonstrated that inhibiting LOX can improve immune cell recruitment and enhance the efficacy of certain therapies nih.gov. The tight linkage between LOXL2, LOXL4, and PD-1 also suggests the potential for combining LOX inhibition with anti-PD-1 immunotherapy mdpi.com. Targeting the tumor microenvironment, including by modulating its mechanical properties, is increasingly recognized as a strategy to improve the effectiveness of therapies like immunotherapy researchgate.netfrontiersin.org.

Preclinical Evaluation of this compound in Combination with Other Therapeutic Modalities (e.g., Chemotherapy, Immunotherapy)

Preclinical evaluations have investigated the potential of this compound in combination regimens. Studies in mouse models of spontaneous breast cancer that metastasize to the lungs have shown that this compound significantly delays the development of primary tumors and suppresses metastatic lung burden when administered alone medchemexpress.comcenmed.com. This anti-metastatic efficacy is a key aspect supporting its use in combination strategies aimed at preventing or reducing the spread of cancer nih.govnih.govsmolecule.comresearchgate.net.

While specific detailed data tables on this compound combinations with chemotherapy or immunotherapy were not extensively available in the provided search results, the rationale and findings regarding LOX inhibition in general provide strong support for such evaluations. For instance, combination treatment of chemo-resistant tumors with doxorubicin (B1662922) and inhibitors of LOX or related pathways has shown decreased tumor growth nih.gov. Studies have also indicated that LOX inhibition can improve the tumor microenvironment to facilitate T cell migration and potentially improve the efficacy of anti-PD-1 therapy mdpi.com.

The ability of this compound to disrupt ECM remodeling and influence signaling pathways like EGFR and TGFβ1 suggests potential synergy with agents that are otherwise limited by a dense tumor stroma or rely on these pathways for their efficacy nih.govmedchemexpress.comcenmed.comfrontiersin.org. Although direct preclinical data on this compound in combination with specific chemotherapeutic agents or immunotherapies like checkpoint inhibitors were not detailed in the snippets, the established roles of LOX in promoting chemoresistance and shaping the immunosuppressive TME provide a strong basis for ongoing and future preclinical combination studies nih.govresearchgate.netmdpi.com.

Analysis of Synergistic and Antagonistic Interactions of this compound in Combination Regimens

Analyzing synergistic and antagonistic interactions is crucial for developing effective combination therapies. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, while antagonism is when the combined effect is less than expected nih.govbiorxiv.org.

While specific data on synergistic or antagonistic interactions of this compound in combination regimens were not extensively detailed in the provided search results, the general principles of drug interactions in cancer therapy apply nih.govbiorxiv.org. The theoretical rationale suggests that combining this compound with agents whose efficacy is hindered by LOX-mediated processes, such as ECM stiffness or specific signaling pathways, could lead to synergistic interactions nih.govmedchemexpress.comcenmed.comfrontiersin.orgmdpi.com. For example, if this compound improves the delivery of a chemotherapeutic agent into the tumor by reducing stromal density, a synergistic effect on tumor growth inhibition might be observed. Similarly, if this compound enhances immune cell infiltration, it could synergize with immunotherapy.

Conversely, potential antagonistic interactions could arise if the combined agents interfere with each other's mechanisms of action or induce overlapping toxicities that necessitate dose reductions, thereby limiting efficacy. However, given this compound's specific focus on LOX inhibition and its impact on the TME, it is more likely to act as a sensitizing agent in combination with conventional or targeted therapies.

Advanced Methodological Approaches and Research Tools Utilizing Cct365623

Development and Application of Chemical Probes and Analogs Derived from CCT365623 for Target Validation

The development and application of chemical probes and analogs derived from lead compounds like this compound are crucial for target validation in drug discovery opentargets.orgnih.gov. This compound itself is an aminomethylenethiophene (AMT)-based inhibitor that emerged from structure-activity relationship (SAR) studies aimed at identifying potent LOX inhibitors acs.orgnih.govacs.org. Further optimization of AMT inhibitors led to compounds with improved potency towards LOXL2 inhibition mdpi.com.

Chemical probes are valuable tools as they are potent, selective, and cell-permeable modulators of protein function, applicable in various assay systems including cell culture, tissues, and in vivo models opentargets.org. They complement biological methods like RNAi and CRISPR by modulating protein function rather than depleting protein levels opentargets.org. While the search results specifically mention this compound as a LOX/LOXL2 inhibitor used for target validation google.com, the general principle of using chemical probes derived from such inhibitors is well-established for confirming the role of a target protein in a biological process opentargets.orgnih.gov. For instance, the development of activity-based probes, such as PXS 5878, has been used to demonstrate the effective inhibition of LOXL2 enzyme activity mdpi.com.

High-Resolution Structural Biology Studies of this compound-Target Complexes (e.g., X-ray Crystallography of LOX/LOXL2)

High-resolution structural biology techniques, particularly X-ray crystallography, play a vital role in understanding the precise interactions between inhibitors like this compound and their target enzymes, such as LOXL2. While a crystal structure of this compound specifically bound to LOXL2 is not explicitly detailed in the provided snippets, the crystal structure of human LOXL2 (hLOXL2) in a precursor state has been reported at 2.4 Å resolution (PDB: 5ZE3) rcsb.orgresearchgate.netnih.gov. This structure provides crucial insights into the enzyme's architecture, including the copper-binding site and the location of the lysyl tyrosylquinone (LTQ) precursor residues rcsb.orgresearchgate.netnih.gov.

Analysis of the precursor hLOXL2 structure revealed that the copper-binding site was occupied by zinc, which prevented LTQ generation and enzymatic activity rcsb.orgnih.gov. Biochemical analysis confirmed that copper loading activates hLOXL2 and supports LTQ formation rcsb.orgnih.gov. The distance between the LTQ precursor residues in the precursor structure suggests that significant conformational changes are required for enzyme activation rcsb.orgnih.gov. Although this structure represents a precursor state, it establishes a foundation for understanding the structure-function relationship of LOX proteins and facilitates the design of LOX-targeting drugs rcsb.orgnih.gov.

Further structural studies, potentially involving co-crystallization of LOXL2 with inhibitors like this compound or its analogs, would provide direct evidence of binding modes and interactions, aiding in the rational design of more potent and selective inhibitors.

Advanced Imaging Modalities for Monitoring this compound Biological Activity In Vitro and In Vivo (e.g., Biosensor Systems)

Advanced imaging modalities and biosensor systems are valuable tools for real-time monitoring of the biological activity of compounds like this compound in live cells and in vivo nih.govelifesciences.orgnih.gov. Genetically encoded fluorescent biosensors, for instance, allow visualization of biological processes and events in situ, preserving the native biological context nih.govelifesciences.org. These biosensors can be designed to detect specific enzymatic activities, such as kinase activity, or the release of second messengers elifesciences.orgnih.gov.

This compound has been shown to inhibit LOX activity at approximately 5 μM in a biosensor system medchemexpress.com. Biosensors offer advantages such as real-time monitoring, single-cell resolution, and the potential to eliminate false positives caused by low drug bioavailability nih.gov. Electrochemical biosensors, another class, utilize electrochemical transducers to detect biological materials and can monitor the activities of living cells or enzymes news-medical.net. They are noted for being robust, easy to miniaturize, and offering broad detection limits news-medical.net. While the specific details of the biosensor system used for this compound are limited in the provided text, the mention of its use highlights the application of such advanced tools in assessing the compound's activity medchemexpress.com.

Omics Technologies (e.g., Transcriptomics, Proteomics) in this compound Research

Omics technologies, including transcriptomics and proteomics, provide comprehensive insights into the molecular changes induced by compounds like this compound. These technologies allow for the large-scale analysis of gene expression (transcriptomics) and protein levels (proteomics), helping to elucidate the pathways and processes affected by the compound.

Studies involving this compound have utilized techniques such as Western Blot analysis to assess protein levels medchemexpress.comcenmed.com. For example, in MDA-MB-231 cells, this compound treatment significantly decreased the protein levels of surface EGFR, pY1068 EGFR, pAKT, and MATN2, while increasing the levels of pSMAD2 medchemexpress.comcenmed.com. This indicates that this compound influences key signaling pathways, including EGFR and TGFβ1 signaling medchemexpress.comcenmed.com.

Transcriptomics and proteomics have been broadly applied in cancer research to identify biomarkers and understand disease mechanisms londonpancreasworkshop.org.uknih.govnih.gov. While the search results don't provide detailed transcriptomic or proteomic datasets specifically generated using this compound, the mention of its effects on various protein levels medchemexpress.comcenmed.com and the broader context of omics research in cancer and fibrosis nih.govnih.govuniroma2.itresearchgate.net suggest that these technologies are integral to comprehensively understanding the biological impact of LOX/LOXL2 inhibitors like this compound. For instance, mass spectrometry proteomic analysis has been used in studies involving this compound conjugated to antibodies researchgate.net.

Computational Modeling and Structure-Activity Relationship (SAR) Studies in this compound Development

Computational modeling and structure-activity relationship (SAR) studies have been fundamental to the development of this compound and related LOX inhibitors acs.orgnih.govacs.org. SAR involves systematically modifying different regions of a hit molecule to understand how structural changes affect biological activity acs.org. This iterative process guides the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties acs.orgnih.gov.

This compound is an example of an orally bioavailable LOX inhibitor that was developed through extensive SAR optimization of an aminomethylenethiophene (AMT) scaffold acs.orgnih.gov. High-throughput screening initially identified hit compounds, and subsequent SAR studies led to the discovery of AMT inhibitors with sub-micromolar IC50 values for LOX enzyme activity acs.orgnih.gov. Further optimization resulted in this compound, which demonstrated good anti-LOX potency, selectivity, and anti-metastatic efficacy acs.orgnih.gov.

Computational methods, such as 3D-QSAR models, can complement SAR studies by providing predictive models of activity based on molecular structure acs.org. While the initial design of some LOX inhibitors was not aided by crystallographic or in silico methods due to the lack of a crystal structure acs.org, the availability of structural information, even from precursor states, can inform computational modeling efforts aimed at understanding binding interactions and predicting the activity of new analogs rcsb.orgnih.gov.

The development of this compound highlights the successful application of SAR studies in identifying and optimizing potent enzyme inhibitors acs.orgnih.gov.

Here is a table summarizing some of the research findings mentioned:

Research AreaMethod/ToolKey Finding Related to this compoundSource(s)
Target ValidationChemical Probes/Analogs (AMT scaffold)This compound developed through SAR optimization of AMT inhibitors for LOX/LOXL2 inhibition. acs.orgnih.govacs.org
Structural BiologyX-ray Crystallography (hLOXL2 precursor)Structure of hLOXL2 precursor (PDB: 5ZE3) at 2.4 Å resolution provides insights into enzyme structure and activation. rcsb.orgresearchgate.netnih.gov
Advanced ImagingBiosensor SystemThis compound inhibits LOX at ~5 μM in a biosensor system. medchemexpress.com
Omics TechnologiesWestern Blot AnalysisThis compound affects protein levels of EGFR, pY1068 EGFR, pAKT, MATN2, and pSMAD2 in MDA-MB-231 cells. medchemexpress.comcenmed.com
Computational/SARStructure-Activity Relationship (SAR) StudiesSAR studies led to the discovery and optimization of this compound as an orally bioavailable LOX inhibitor with anti-metastatic efficacy. acs.orgnih.gov

Broader Implications and Future Research Directions for Cct365623

CCT365623 as a Fundamental Research Tool for Deconvoluting Complex Biological Processes (e.g., LOX mechanism studies)

This compound serves as a valuable chemical probe for dissecting the intricate roles of LOXL2 in various biological processes. As a specific inhibitor, it allows researchers to perturb LOXL2 activity and observe the downstream effects, thereby helping to deconvolve complex biological pathways involving this enzyme. Studies have utilized this compound to investigate the specific contribution of LOXL2 within the broader lysyl oxidase family ncpsb.org.cnmdpi.comresearchgate.netcenmed.com. Its application facilitates a deeper understanding of how LOXL2's enzymatic activity, particularly its role in the oxidative deamination of lysine (B10760008) residues, influences protein cross-linking and extracellular matrix remodeling cenmed.com. By selectively inhibiting LOXL2, researchers can gain insights into its specific functions in processes such as cell migration, invasion, and tissue fibrosis, distinguishing them from the roles of other LOX family members ncpsb.org.cnmdpi.comresearchgate.netcenmed.com. This targeted approach is crucial for mechanistic studies aiming to understand the precise molecular events driven by LOXL2.

Exploration of Novel or Underestimated Biological Applications and Disease Contexts for this compound (e.g., other cancers beyond breast cancer, fibrosis, other LOX-related pathologies)

The involvement of LOXL2 in a wide range of pathological conditions suggests that this compound, as a LOXL2 inhibitor, may have broader applications beyond its initial research focus. While studies have explored its effects in contexts like breast cancer cenmed.com, the implicated roles of LOXL2 extend to numerous other diseases. These include various forms of cancer, such as pancreatic ductal adenocarcinoma, colorectal cancer, gastric cancer, hepatocellular carcinoma, and non-small cell lung cancer idrblab.netuniroma2.itprobechem.com. Furthermore, LOXL2 is a key player in the development of fibrosis in different organs, including the liver, kidney, and cardiovascular system. Research utilizing this compound could explore its potential in mitigating fibrotic processes in these diverse tissues. The compound's ability to influence the tumor microenvironment and modulate metastasis also points to potential applications in understanding and potentially targeting these aspects in various cancer types cenmed.com. Future research directions involve investigating the efficacy and mechanistic implications of LOXL2 inhibition by this compound in these novel or underestimated disease contexts.

Addressing Emerging Research Questions and Methodological Challenges in this compound Investigation

Further research into this compound necessitates addressing emerging questions and refining methodologies. A key area involves thoroughly characterizing its selectivity profile across the entire LOX family and other related amine oxidases to fully understand potential off-target effects cenmed.comuniroma2.it. Developing and applying sensitive and robust assays to measure LOXL2 activity in complex biological matrices and in vivo remains a methodological challenge that could enhance the precision of studies utilizing CCT36623 cenmed.com. Determining optimal concentrations for in vitro experiments and appropriate dosing for in vivo models to ensure specific LOXL2 inhibition while minimizing confounding factors is also crucial cenmed.com. Furthermore, as research progresses, questions regarding potential resistance mechanisms in disease models upon LOXL2 inhibition by this compound may emerge and require investigation uniroma2.it. Understanding the pharmacokinetic and pharmacodynamic properties of this compound in vivo is essential for designing effective research studies and interpreting their results cenmed.com.

Integration of this compound Research Findings into Systems Biology and Network Pharmacology Frameworks

LOXL2 functions within complex biological networks, interacting with various proteins and signaling pathways cenmed.com. Integrating research findings obtained using this compound into systems biology and network pharmacology frameworks can provide a more holistic understanding of its effects. By analyzing how LOXL2 inhibition by CCT36623 impacts entire cellular systems and molecular networks, researchers can identify key nodes and pathways affected by LOXL2 activity cenmed.com. Network pharmacology approaches can help predict potential synergistic or antagonistic effects when this compound is used in combination with other compounds, or to understand its impact on complex disease pathways involving multiple interacting components cenmed.com. This level of integration is vital for moving beyond studying individual targets to understanding the systemic consequences of modulating LOXL2 activity, particularly in complex conditions like cancer and fibrosis where multiple pathways are dysregulated cenmed.com.

Ethical Considerations and Societal Impact of Research Utilizing this compound

As with any research involving biological compounds and disease models, studies utilizing this compound must adhere to strict ethical guidelines. This is particularly relevant when research involves animal models or human-derived tissues. Ensuring the humane treatment of animals and obtaining appropriate consent and ethical approval for working with human biological materials are paramount. The societal impact of research involving this compound lies in its potential to contribute to the understanding of diseases where LOXL2 plays a significant role. By elucidating the mechanisms driven by LOXL2, this research can potentially pave the way for the development of new diagnostic tools or therapeutic strategies for conditions like cancer and fibrosis, ultimately benefiting public health. The dissemination of research findings in a responsible and transparent manner is also an important ethical consideration, ensuring that the scientific community and the public are accurately informed about the progress and potential implications of studies involving this compound.

Data Table: this compound Inhibition Potency

TargetIC50 ValueReference
LOXL213 nM cenmed.com
LOX (general)0.89 µM

Note: IC50 values may vary depending on the specific assay conditions.

Q & A

Q. What is the mechanism of action of CCT365623 in inhibiting tumor progression?

this compound acts as a lysyl oxidase (LOX) inhibitor, disrupting LOX-mediated retention of epidermal growth factor receptors (EGFR) at the cell surface. This inhibition prevents EGFR phosphorylation (pY1068) and downstream AKT signaling, thereby reducing tumor cell proliferation and metastasis. Experimental validation includes LOX enzyme activity assays using redox-sensitive GFP biosensors to detect H2O2 production (a by-product of LOX activity), confirming target engagement in live cells .

Q. How does this compound compare to other LOX inhibitors like BAPN in preclinical models?

this compound exhibits 16-fold greater potency than BAPN (IC50: 0.89 µM vs. 14.3 µM) and superior pharmacokinetic properties, including oral bioavailability and selectivity (>350-fold over off-targets like hERG channels). In spontaneous breast cancer lung metastasis models, this compound delayed primary tumor growth and reduced metastatic burden more effectively than BAPN. Dose-response studies in MDA-MB-231 and U87 cell lines further validated its efficacy at lower concentrations .

Q. What experimental models are used to validate this compound’s anti-tumor effects?

Key models include:

  • In vitro : LOX-knockdown (shLOX) breast cancer cells (MDA-MB-231) treated with 50 ng/ml EGF to assess proliferation via BrdU incorporation assays .
  • In vivo : Orthotopic and spontaneous metastasis models in mice, with tumor volume monitored via caliper measurements and metastasis quantified through histopathology .

Advanced Research Questions

Q. How can researchers address contradictions in data when this compound’s efficacy varies across cell lines?

Variability may arise from differences in LOX expression levels or compensatory pathways (e.g., alternative RTK activation). Methodological solutions include:

  • Profiling LOX activity and EGFR phosphorylation across cell lines using antibody arrays .
  • Combining this compound with inhibitors of compensatory pathways (e.g., MET or FGFR inhibitors) to identify synergistic effects .

Q. What strategies optimize experimental design for studying this compound’s impact on metastasis?

  • Temporal dosing : Administer this compound at early (pre-metastatic) vs. late (post-metastatic) stages to assess window of efficacy.
  • Biomarker integration : Measure MATN2 expression (downstream LOX target) via Western blot or ELISA to correlate drug exposure with molecular response .

Q. How is LOX inhibition selectivity confirmed to avoid off-target effects in vivo?

  • Selectivity panels : Screen this compound against 350+ kinases and enzymes (e.g., monoamine oxidases) to rule off-target activity.
  • hERG assay : Assess cardiac safety via patch-clamp electrophysiology, confirming no inhibition of hERG potassium channels at therapeutic doses .

Q. What methodologies validate the pharmacokinetic (PK) profile of this compound for translational research?

  • Oral bioavailability : Perform PK studies in mice, measuring plasma concentration-time curves (Cmax, AUC) after single-dose administration.
  • Tissue distribution : Use LC-MS/MS to quantify drug levels in tumors vs. normal tissues, ensuring adequate penetration .

Methodological Challenges and Solutions

Q. How to resolve discrepancies between in vitro and in vivo efficacy of this compound?

  • Microenvironment mimicry : Use 3D organoid cultures with stromal components (e.g., fibroblasts) to better replicate in vivo conditions.
  • Pharmacodynamic markers : Track SMAD2 activation (a downstream LOX effector) in both settings to identify context-dependent signaling .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Non-linear regression : Fit data to sigmoidal dose-response curves (variable slope) using tools like GraphPad Prism.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., this compound vs. BAPN) across multiple concentrations .

Data Interpretation and Reproducibility

Q. How to ensure reproducibility in LOX activity assays when using this compound?

  • Standardized protocols : Pre-treat cells with 10% FBS for 24 hours to stabilize LOX expression before inhibitor exposure.
  • Positive controls : Include BAPN in all assays to benchmark this compound’s potency .

Q. What are the critical parameters for validating this compound’s impact on EGFR trafficking?

  • Surface EGFR quantification : Use flow cytometry with anti-EGFR antibodies in non-permeabilized cells.
  • Confocal imaging : Visualize EGFR localization in LOX-inhibited vs. control cells .

Ethical and Translational Considerations

Q. What preclinical safety data support advancing this compound to clinical trials?

  • Toxicology studies : No observed adverse effects at 100 mg/kg (oral) in 28-day rodent studies.
  • Genotoxicity : Ames test and micronucleus assay confirm no mutagenic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.